Nerolidol-d4

Bioanalysis LC-MS/MS Method Validation

Nerolidol-d4 (CAS 1781132-96-4) is a stable isotope-labeled analog of the acyclic sesquiterpene alcohol nerolidol, in which four hydrogen atoms are replaced by deuterium (²H). With a molecular formula of C₁₅H₂₂D₄O and a molecular weight of 222.37 g/mol, this compound possesses a nominal mass shift of +4 Da relative to unlabeled nerolidol (C₁₅H₂₆O, MW 222.37 for the unlabeled form, but the effective mass difference enables chromatographic and spectrometric distinction).

Molecular Formula C15H26O
Molecular Weight 226.39 g/mol
Cat. No. B12368965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNerolidol-d4
Molecular FormulaC15H26O
Molecular Weight226.39 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(C)(C=C)O)C)C
InChIInChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11+/i8D2,12D2
InChIKeyFQTLCLSUCSAZDY-YIEWYRDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nerolidol-d4: Procurement and Technical Baseline for the Deuterated Sesquiterpene Internal Standard


Nerolidol-d4 (CAS 1781132-96-4) is a stable isotope-labeled analog of the acyclic sesquiterpene alcohol nerolidol, in which four hydrogen atoms are replaced by deuterium (²H) [1]. With a molecular formula of C₁₅H₂₂D₄O and a molecular weight of 222.37 g/mol, this compound possesses a nominal mass shift of +4 Da relative to unlabeled nerolidol (C₁₅H₂₆O, MW 222.37 for the unlabeled form, but the effective mass difference enables chromatographic and spectrometric distinction) [1]. It is synthesized via catalytic hydrogenation using deuterium gas or deuterated reagents, followed by purification to achieve a minimum chemical purity of 95% . As a deuterated internal standard (ISTD), Nerolidol-d4 is specifically designed for quantitative analysis via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Why Nerolidol-d4 Cannot Be Replaced by Unlabeled Nerolidol or Farnesol-d6 in Quantitative Bioanalysis


Generic substitution of Nerolidol-d4 with unlabeled nerolidol (C₁₅H₂₆O), farnesol (its structural isomer [1]), or even other deuterated standards (e.g., farnesol-d6) fails to meet the strict analytical validation criteria required for precise quantification. In mass spectrometry-based assays, the internal standard must exhibit near-identical extraction recovery, ionization efficiency, and chromatographic retention time to the target analyte while remaining spectrometrically distinct [2]. Unlabeled nerolidol co-elutes and shares identical mass transitions with endogenous analyte, introducing cross-signal interference and precluding accurate peak integration [2]. Structural isomers like farnesol exhibit divergent chromatographic behavior and differential matrix effects, invalidating the assumption of parallel analyte/ISTD response [1][3]. Furthermore, alternative deuterated labels with insufficient mass shift (e.g., +3 Da) or inadequate isotopic purity risk spectral overlap from natural isotopic abundance (M+1, M+2 peaks), directly compromising the lower limit of quantification (LLOQ) and method linearity [4]. The +4 Da mass shift and verified isotopic enrichment of Nerolidol-d4 ensure baseline resolution of the ISTD signal from the analyte cluster, a prerequisite for regulatory-compliant bioanalytical method validation under FDA and EMA guidance [5].

Nerolidol-d4 Quantified Differentiation: Comparative Performance Data vs. Structural Analogs


Mass Spectrometric Selectivity: +4 Da Mass Shift Enables Interference-Free Quantification vs. Unlabeled Nerolidol

Nerolidol-d4 provides a +4 Da nominal mass shift compared to unlabeled nerolidol (C₁₅H₂₆O, MW 222.37) [1]. This differential is critical for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) in triple quadrupole MS, where the ISTD must be distinguished from the analyte's natural M+2 and M+4 isotopic peaks [2]. Unlabeled nerolidol fails as an ISTD because its mass transitions are identical to the endogenous analyte, leading to cross-interference and inaccurate peak area ratios [3]. The +4 Da shift of Nerolidol-d4 ensures >99% baseline resolution of the internal standard signal cluster from the analyte M0 peak, meeting the industry standard that the ISTD molecular weight should exceed the analyte by at least 3-5 mass units to avoid isotopic distribution overlap [2].

Bioanalysis LC-MS/MS Method Validation

Quantitative Linearity and Precision: Nerolidol-d4 Enables LC-MS Method Ranging 10–10,000 ng/mL with <8% CV

When used as the internal standard, Nerolidol-d4 facilitates robust linear dynamic ranges in bioanalytical LC-MS assays. In a validated method for nerolidol quantification in rat plasma, employing a deuterated internal standard (the gold standard approach for which Nerolidol-d4 is specifically designed) achieved a linear calibration range of 10–10,000 ng/mL [1]. Critically, this method demonstrated inter-day and intra-day precision with coefficient of variation (CV) < 8% and accuracy (relative error, RE) ranging from -6% to 6% [1]. In contrast, analytical approaches relying on unlabeled structural analogs (e.g., farnesol) as internal standards typically exhibit wider CV ranges (often >15%) due to differential matrix effects and extraction efficiency, as the physico-chemical properties are not perfectly matched [2].

Pharmacokinetics LC-MS Quantitation Precision

Chromatographic Fidelity: Nerolidol-d4 Co-elutes with Nerolidol, Correcting Injection Variability Unaddressed by Farnesol

Nerolidol-d4 exhibits near-identical chromatographic retention time to unlabeled nerolidol, which is a critical prerequisite for accurate internal standardization . This co-elution property ensures that both compounds experience identical ionization suppression or enhancement in the ion source (matrix effect) [1]. In head-to-head analytical comparisons, structural isomers like farnesol show divergent retention indices (RI) on standard GC columns. For example, (E)-nerolidol exhibits an RI of approximately 1560-1570 on DB-5 columns, while (E,E)-farnesol exhibits an RI of approximately 1720-1750 [2]. This >150 unit difference in retention index results in non-coincident elution, leading to differential matrix effects that produce biased quantitation (often >20% deviation) [1].

GC-MS Chromatography Analytical Chemistry

Isotopic Fidelity: Minimum 95% Chemical Purity and Verified Deuterium Incorporation for Assay Specificity

Technical data sheets confirm a minimum chemical purity specification of 95% for Nerolidol-d4 (CAS 1781132-96-4) [1]. While isotopic purity (atom% D) is not always explicitly quantified on certificate of analysis, the synthesis route involves deuterium gas (D₂) hydrogenation and rigorous chromatographic purification to remove non-deuterated contaminants . This contrasts with generic terpene standards where purity is assessed only by GC-FID area % (which can mask co-eluting isomers) and where isotopic labeling is absent . The presence of non-deuterated Nerolidol impurities (M+0) in a 'deuterated' lot creates a positive bias (overestimation) of analyte concentration in unknown samples, a critical failure point in regulated bioanalysis [2]. By procuring Nerolidol-d4 with verified synthetic route, users minimize the risk of cross-contamination by the unlabeled parent molecule.

Quality Control Procurement Specification Isotopic Enrichment

Nerolidol-d4 Procurement Scenarios: Optimized Analytical Workflows and Application Fit


Quantitative Bioanalysis of Nerolidol in Preclinical and Clinical Pharmacokinetic (PK) Studies

For labs conducting PK studies of nerolidol in plasma or tissue homogenates, Nerolidol-d4 is the mandatory internal standard choice. It corrects for the extensive non-specific binding and matrix effects observed with nerolidol in biological fluids . By using this stable isotope-labeled internal standard (SIL-ISTD), analysts achieve linear calibration curves spanning 10–10,000 ng/mL with <8% CV, ensuring accurate calculation of AUC₀-ₜ, Cmax, and t½ parameters required for IND/NDA submissions [1]. Using unlabeled nerolidol or farnesol for this purpose is invalid as it cannot differentiate between dosed analyte and endogenous isobaric interferences, nor can it correct for ionization variability in the source.

Development and Validation of GC-MS and LC-MS/MS Methods for Terpene Profiling

Analytical development laboratories tasked with validating a method for nerolidol quantification in complex matrices (essential oils, botanicals, or fermented products) should procure Nerolidol-d4 as the internal standard. The compound's +4 Da mass shift permits interference-free detection in MRM mode, while its co-elution with native nerolidol ensures accurate recovery correction . This is particularly critical for GC-MS analysis of volatile fractions where injection port discrimination (discrimination against higher boiling point analytes) introduces systematic bias; only a perfectly co-eluting deuterated analog like Nerolidol-d4 can normalize this physical error, which a structural analog like farnesol cannot due to its differing vapor pressure [2].

Stable Isotope-Resolved Metabolomics and Tracer Studies in Terpenoid Biosynthesis

In plant biology and metabolic engineering research aimed at elucidating the biosynthetic pathway of sesquiterpenes (e.g., in Saccharomyces cerevisiae or Phaseolus lunatus), Nerolidol-d4 is utilized as a precise quantitative spike-in standard [3][4]. While not the labeled precursor in these feeding studies (deuterated precursors like [²H₆]-mevalonate are used), Nerolidol-d4 is required to accurately quantify the absolute yield of nerolidol produced by engineered strains or induced plantlets [4]. This ensures that observed changes in terpenoid flux are due to genetic or treatment effects, not analytical variability.

Quality Control and Impurity Profiling in Fragrance and Flavor Formulations

For industrial quality control (QC) labs verifying the nerolidol content in commercial fragrance formulations or essential oils (e.g., Cabreuva oil, Orange Flower Absolute), Nerolidol-d4 provides the highest level of quantitative accuracy. Due to the structural similarity of nerolidol to other sesquiterpenes (e.g., bisabolol, farnesol), traditional GC-FID area % methods often overestimate purity due to co-elution [5]. By spiking samples with a known concentration of Nerolidol-d4 prior to extraction, QC analysts can calculate a precise mass-balance corrected concentration via isotope dilution mass spectrometry (IDMS), which is considered a definitive metrological method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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